![molecular formula C23H25BN2O3 B2513753 N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea CAS No. 942610-02-8](/img/structure/B2513753.png)
N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea is a complex organic compound. It's a part of the urea derivative family, featuring both naphthalene and boronic ester functional groups. The unique combination of these structures allows for varied applications in organic synthesis and material science.
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .
Mode of Action
The compound N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea likely interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, this involves the transfer of an organic group from boron to palladium . The compound, being an organoboron reagent, is likely involved in this step of the reaction .
Biochemical Pathways
The biochemical pathways affected by N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea are likely related to the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Pharmacokinetics
Organoboron compounds, in general, are known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of the action of N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea are likely related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various effects depending on the specific molecules produced .
Action Environment
The action, efficacy, and stability of N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is likely involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be stable and effective under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea generally involves a multi-step process. The typical approach includes the formation of intermediate compounds through sequential reactions such as nitration, reduction, and coupling.
Industrial Production Methods
Industrial synthesis of this compound is optimized for yield and purity
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Where it may be transformed into more oxygenated species.
Reduction: : Resulting in the gain of electrons and the formation of more reduced products.
Substitution: : Replacing one functional group with another, often under the influence of specific catalysts.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: such as hydrogen peroxide.
Reducing agents: like lithium aluminum hydride.
Catalysts: such as palladium on carbon for substitution reactions.
Major Products
Reactions can yield products such as more functionalized naphthalenyl-urea derivatives or complex boronic esters, depending on the reagents and conditions used.
Scientific Research Applications
N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea is utilized across various fields:
Chemistry: : It serves as a building block in organic synthesis.
Biology: : Its derivatives are explored for biological activities.
Medicine: : Investigated for potential therapeutic uses.
Industry: : Used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures include:
Naphthalene derivatives: : Sharing the naphthalene ring.
Boronic esters: : Featuring similar boron-oxygen linkages.
Urea derivatives: : Having comparable functional group configurations.
Uniqueness
The unique combination of naphthalenyl and boronic ester functionalities in N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea distinguishes it from other compounds, providing distinct chemical properties and applications.
That's your deep dive into this compound. Intriguing stuff, huh?
Properties
IUPAC Name |
1-naphthalen-1-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O3/c1-22(2)23(3,4)29-24(28-22)17-12-14-18(15-13-17)25-21(27)26-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSIZHPDHAVXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)
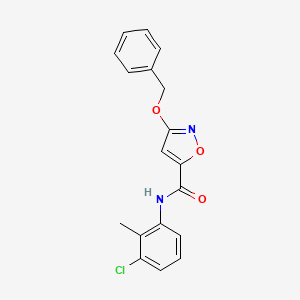
![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)
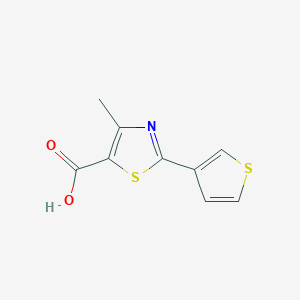
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide](/img/structure/B2513680.png)
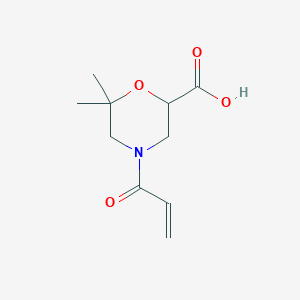
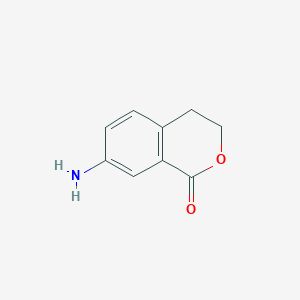
![N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2513688.png)
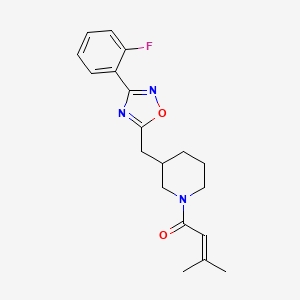
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)
![4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2513692.png)
![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)
